5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule. It contains a thiazole ring, an oxadiazole ring, and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes:
Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the appropriate phenyl groups under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
2-(4-Bromophenyl)-1,3-thiazole: Exhibits similar biological activities but with different potency and selectivity.
4-(4-Fluorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and fluorophenyl group, contributing to its biological activity.
Uniqueness
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: is unique due to the combination of thiazole and oxadiazole rings, which may enhance its biological activity and selectivity compared to similar compounds
Biological Activity
The compound 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C13H9BrN2OS2, with a molecular weight of approximately 353.1945 g/mol. Its structure features a thiazole ring and an oxadiazole core, both of which are known for their pharmacological significance.
1. Antimicrobial Activity
Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties. Studies have shown that derivatives exhibit activity against a range of pathogens including:
- Bacterial Strains : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Fungal Strains : Compounds have been tested against Candida albicans and other fungal pathogens.
For instance, a study indicated that certain oxadiazole derivatives displayed antibacterial activity at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
2. Anticancer Properties
The anticancer potential of oxadiazole derivatives has also been extensively researched. The mechanisms often involve:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines.
- Targeting Tubulin : Some studies suggest that these compounds can bind to tubulin, disrupting microtubule dynamics essential for cell division .
A notable case study highlighted the efficacy of oxadiazole derivatives in inhibiting breast cancer cell lines, suggesting a promising avenue for therapeutic development .
3. Anti-inflammatory Effects
Research indicates that compounds with an oxadiazole core can exhibit anti-inflammatory properties by acting as cyclooxygenase inhibitors. This mechanism is particularly relevant for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic potential .
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular interactions:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Binding : It may also modulate receptor activity linked to cancer cell proliferation and survival.
Research Findings Summary Table
Properties
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNDBZOWVUOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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